![molecular formula C17H16N2O3 B1302746 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-83-9](/img/structure/B1302746.png)
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (DMPIP) is a heterocyclic aromatic aldehyde that has been widely studied for its potential scientific and medical applications. DMPIP has been found to have anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for a variety of treatments. Furthermore, its unique structure and properties make it an attractive target for further research.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, although not directly mentioned in available literature, is structurally related to various heterocyclic compounds that have been extensively studied for their versatile applications in scientific research. The significance of such compounds lies in their unique chemical properties and potential uses in various fields, including medicinal chemistry, catalysis, and material science.
Chemical Synthesis and Transformations
Research on similar heterocyclic compounds highlights their importance in synthetic chemistry, offering pathways to synthesize complex molecules with potential biological and pharmacological activities. For instance, the synthesis and transformation of heterocyclic compounds, including imidazole derivatives, have been a subject of interest due to their utility as intermediates in the production of biologically active molecules (Abdurakhmanova et al., 2018).
Catalysis and Material Science
The structural motifs similar to this compound are explored for their roles in catalysis and the development of new materials. Their ability to form complexes with metals and other entities makes them valuable in designing catalysts and materials with specific electronic and optical properties (Li et al., 2019).
Biological and Medicinal Applications
Drug Development
The structural complexity and versatility of heterocyclic compounds similar to the one have made them a cornerstone in the development of new therapeutic agents. The design and synthesis of novel compounds targeting specific biological pathways, such as kinase inhibition, have been reported, showcasing the potential of such structures in medicinal chemistry (Scior et al., 2011).
Biological Significance
Some heterocyclic compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their potential in addressing central nervous system disorders has also been investigated, indicating a wide range of applications in the pharmaceutical industry (Saganuwan, 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For instance, in the Suzuki–Miyaura coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Similar compounds have been known to exhibit various biological activities .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-7-16-18-17(13(10-20)19(16)9-11)12-5-6-14(21-2)15(8-12)22-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFIYUJDNXUGFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152164 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
727975-83-9 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727975-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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